

# Cellular Targets of Fiboflapon Sodium Beyond FLAP: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Fiboflapon Sodium |           |
| Cat. No.:            | B607448           | Get Quote |

Despite extensive investigation into the pharmacological profile of **fiboflapon sodium** (also known as GSK2190915 or AM-803), a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), publicly available scientific literature and safety assessments do not provide evidence of specific cellular targets beyond FLAP.

**Fiboflapon sodium** was developed as a highly selective inhibitor of FLAP, a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Its primary mechanism of action involves binding to FLAP and preventing the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes B4 (LTB4) and cysteinyl leukotrienes (CysLTs). This on-target activity has been extensively characterized and is the basis for its investigation as a potential treatment for inflammatory diseases such as asthma.

While pharmaceutical development of a selective inhibitor like **fiboflapon sodium** typically involves comprehensive off-target screening to ensure its safety and specificity, the results of such studies for **fiboflapon sodium** have not been disclosed in the public domain. Broad pharmacology screens, such as those conducted by specialized contract research organizations (e.g., CEREP, Eurofins), are standard practice to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters. Similarly, kinome scans are often employed to assess activity against a large panel of protein kinases. However, no published data from such comprehensive profiling of **fiboflapon sodium** is currently available.



Preclinical and clinical studies have reported on the safety and tolerability of **fiboflapon sodium**, but these publications do not detail the findings of preclinical safety pharmacology studies that would elucidate any off-target effects. The term "selective" is consistently used to describe **fiboflapon sodium** in the literature, implying that such off-target activities are minimal or non-existent at therapeutic concentrations, but the supporting quantitative data from broad screening panels remains proprietary to the developing company, GlaxoSmithKline.

In the absence of publicly available data on non-FLAP targets, it is not possible to provide a detailed technical guide, quantitative data tables, experimental protocols for off-target identification, or signaling pathway diagrams related to any secondary pharmacology of **fiboflapon sodium**. The information available in the public sphere is exclusively focused on its potent and selective inhibition of FLAP.

## The FLAP Pathway: The Known Target of Fiboflapon Sodium

To provide context, the established mechanism of action of **fiboflapon sodium** is the inhibition of the 5-lipoxygenase-activating protein (FLAP). This is a crucial step in the leukotriene biosynthetic pathway.



Click to download full resolution via product page

Figure 1. The established mechanism of action of **fiboflapon sodium** via inhibition of FLAP.

### **Experimental Workflow for Target Identification**



While no off-targets for **fiboflapon sodium** have been publicly identified, a general workflow for such an investigation in drug discovery is well-established. This process is designed to systematically identify and validate potential off-target interactions.



#### Click to download full resolution via product page

Figure 2. A generalized experimental workflow for identifying and validating off-target effects of a small molecule drug.



#### Conclusion

In summary, **fiboflapon sodium** is consistently described as a selective FLAP inhibitor. While comprehensive off-target profiling is a standard part of modern drug development, the data for **fiboflapon sodium** is not publicly available. Therefore, a detailed guide on its cellular targets beyond FLAP cannot be constructed at this time. The information presented herein is limited to its well-documented on-target pharmacology. Researchers interested in the potential off-target effects of **fiboflapon sodium** would need to await the potential future publication of proprietary data or conduct independent, comprehensive screening studies.

To cite this document: BenchChem. [Cellular Targets of Fiboflapon Sodium Beyond FLAP: A
Review of Publicly Available Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607448#cellular-targets-of-fiboflapon-sodium-beyond-flap]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com